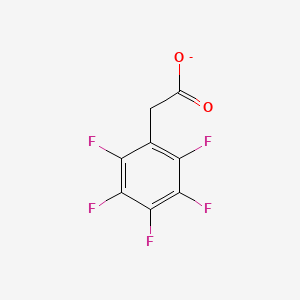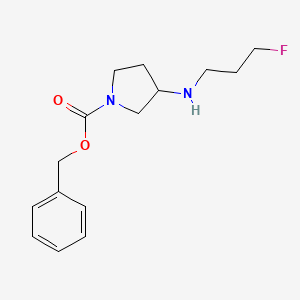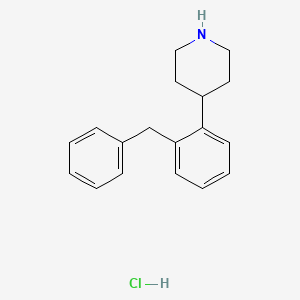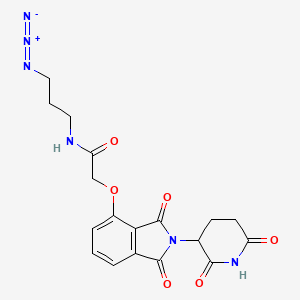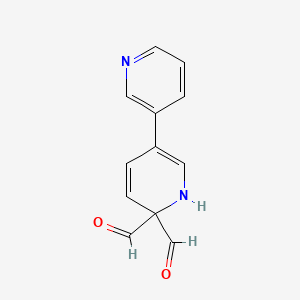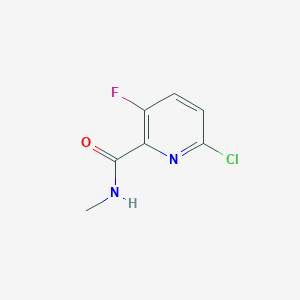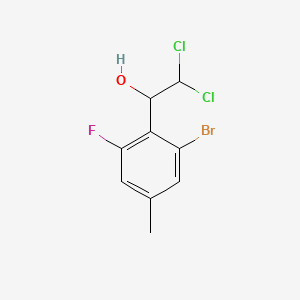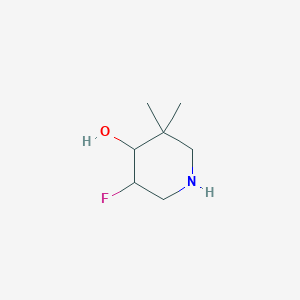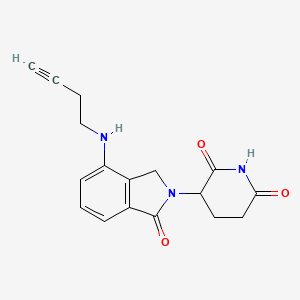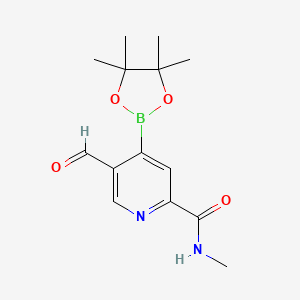
1-(2,4-Bis(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Bis(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone is a trifluoromethyl ketone, a class of compounds known for their unique chemical properties and applications. This compound is characterized by the presence of trifluoromethyl groups attached to a phenyl ring and a trifluoroethanone moiety. The trifluoromethyl groups impart significant electron-withdrawing effects, making this compound highly reactive and useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Bis(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone typically involves the introduction of trifluoromethyl groups to a phenyl ring followed by the formation of the ethanone moiety. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base and a catalyst. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Bis(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under mild conditions.
Major Products: The major products formed from these reactions include trifluoromethyl-substituted alcohols, carboxylic acids, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
1-(2,4-Bis(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 1-(2,4-Bis(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone exerts its effects involves the interaction of its trifluoromethyl groups with various molecular targets. The electron-withdrawing nature of the trifluoromethyl groups enhances the compound’s reactivity, allowing it to form strong interactions with enzymes and other proteins. This can lead to the inhibition of enzyme activity or the modulation of protein function, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
1,2-Bis(2,4-bis(trifluoromethyl)phenyl)-1,2-ethanedione: This compound shares similar structural features but has two ethanone moieties.
N,N′-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Another compound with multiple trifluoromethyl groups, used extensively in organocatalysis
Uniqueness: 1-(2,4-Bis(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone is unique due to its specific arrangement of trifluoromethyl groups and the presence of a single ethanone moiety. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C10H3F9O |
|---|---|
Molecular Weight |
310.11 g/mol |
IUPAC Name |
1-[2,4-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H3F9O/c11-8(12,13)4-1-2-5(7(20)10(17,18)19)6(3-4)9(14,15)16/h1-3H |
InChI Key |
KVODNAITDMCXQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


